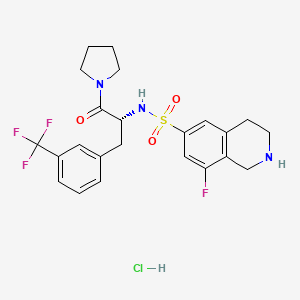

PFI-2 hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

PFI-2 hydrochloride is a a first-in-class, potent, highly selective, and cell-active inhibitor of the methyltransferase activity of SETD7 with IC50 of 2 nM, 500 fold active than (S)-PFI-2. IC50 value: 2 nM Target: SETD7(R)-PFI-2 is highly selective (>1,000-fold) for SETD7, over a panel of 18 other human protein methyltransferases and DNMT1, and was shown to be inactive against 134 additional ion channel, GPCR, and enzyme targets (<35% inhibition at 10 μM). (R)-PFI-2 binds to SETD7 only in the presence of SAM. PFI-766, a biotinylated variant of (R)-PFI-2 that retains the ability to bind and inhibit SETD7 (IC50 110 ± 26 nM in our in vitro enzymatic assay). PFI-766 engagement of endogenous SETD7 was also confirmed by mass spectrometry that supported the high specificity of the compound for endogenous SETD7.

Mechanism of Action

SETD7 is responsible for adding a methyl group to specific lysine residues on histone proteins, which play a crucial role in regulating gene expression. PFI-2 hydrochloride acts as a potent and selective inhibitor of SETD7 by binding to the enzyme's active site and preventing it from performing its methylation function. This specific binding is documented in research by Barsyte-Lovejoy et al. [].

Research Applications

PFI-2 hydrochloride's ability to modulate SETD7 activity has made it a valuable probe for investigating various biological processes, including:

- Stem Cell Biology: Studies have shown that PFI-2 hydrochloride can promote the expansion of myogenic stem cells, which hold promise for regenerative medicine applications [].

- Cancer Research: PFI-2 hydrochloride is being explored for its potential role in regulating YAP signaling, a pathway implicated in tumorigenesis [].

- Kidney Disease: Research suggests that PFI-2 hydrochloride may help elucidate the mechanisms underlying chronic kidney disease and fibrosis [].

Advantages of PFI-2 hydrochloride

- Potency and Selectivity: PFI-2 hydrochloride exhibits high potency against SETD7 with minimal effects on other methyltransferases, making it a specific research tool [].

- Cell Permeability: PFI-2 hydrochloride can readily enter cells, allowing for investigation of its effects within living organisms [].

Limitations

- Preclinical Stage: PFI-2 hydrochloride is currently in the preclinical research phase, and its safety and efficacy in humans have not yet been established.

- Further Research Needed: More research is required to fully understand the long-term effects of PFI-2 hydrochloride and its potential applications in various disease settings.

PFI-2 hydrochloride is a chemical compound known for its role as a potent and selective inhibitor of the lysine methyltransferase SETD7. The systematic chemical name for this compound is 8-fluoro-1,2,3,4-tetrahydro-N-[(1R)-1-(4-fluorophenyl)ethyl]pyrrolo[1,2-a]quinazolin-4-amine hydrochloride. It has a molecular weight of 535.98 g/mol and the molecular formula C23H25F4N3O3S. This compound is notable for its high purity, typically exceeding 97% as determined by high-performance liquid chromatography .

- PFI-2 hydrochloride acts as a competitive inhibitor of SETD7, binding to the enzyme's active site and preventing the transfer of a methyl group to histone proteins [].

- This inhibition disrupts the normal methylation patterns on histones, potentially leading to changes in gene expression.

- Studies suggest PFI-2 hydrochloride may also affect the Hippo signaling pathway, which regulates cell proliferation and organ development [].

- PFI-2 hydrochloride is for research use only and should be handled with appropriate safety precautions [, , ].

- No specific data on its toxicity or hazards is publicly available.

- However, as with any research chemical, it's advisable to consult the safety data sheet (SDS) provided by suppliers before handling it.

The biological activity of PFI-2 hydrochloride is significant in the context of epigenetic regulation. It has been shown to inhibit SETD7 with an inhibitory constant (K_i) of approximately 0.33 nM and an IC50 value of 2 nM, indicating its potency and selectivity . The compound has been studied for its potential therapeutic effects in conditions such as chronic kidney disease and inflammation responses associated with renal fibrosis . Additionally, PFI-2 hydrochloride has been implicated in modulating cellular pathways related to cancer progression and other diseases influenced by epigenetic modifications.

The synthesis of PFI-2 hydrochloride involves several steps that typically include the formation of the core quinazolinone structure followed by functionalization to introduce the fluoro and tetrahydro groups. A common synthetic route may involve:

- Formation of the Quinazolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Fluoro Group: This is often done using fluorination reagents under controlled conditions.

- Tetrahydro Group Formation: This may involve hydrogenation or reduction reactions.

- Hydrochloride Salt Formation: The final step typically includes treatment with hydrochloric acid to yield the hydrochloride salt form .

PFI-2 hydrochloride is primarily used in research settings focused on epigenetics, particularly in studies examining the role of lysine methylation in gene regulation. Its applications include:

- Investigating the mechanisms of chronic kidney disease.

- Exploring pathways involved in inflammation and renal fibrosis.

- Studying cancer biology concerning histone modifications.

- Potentially serving as a lead compound for drug development targeting epigenetic modifiers .

Studies involving PFI-2 hydrochloride have demonstrated its ability to selectively inhibit SETD7 without significantly affecting other lysine methyltransferases. Interaction studies often utilize techniques such as surface plasmon resonance and enzyme kinetics to elucidate binding affinities and specificity . These studies are crucial for understanding how PFI-2 can be utilized therapeutically while minimizing off-target effects.

Several compounds share structural or functional similarities with PFI-2 hydrochloride, particularly within the class of lysine methyltransferase inhibitors. Notable examples include:

| Compound Name | Chemical Structure Similarity | Unique Features |

|---|---|---|

| GSK-J4 | Similar core structure | Selectively inhibits JMJD3 |

| EPZ015666 | Similar methyltransferase inhibition | Targets G9a and GLP |

| ML324 | Related to histone modification | Selective for SETD8 |

PFI-2 hydrochloride stands out due to its specific inhibition profile towards SETD7, which is critical for understanding its unique role in epigenetic regulation compared to other compounds that may target different enzymes or pathways .

Potency Differential (500-fold Activity Difference)

(R)-PFI-2 hydrochloride is a highly potent and selective inhibitor of the methyltransferase activity of SETD7, exhibiting an inhibitory concentration 50 (IC50) value of approximately 2 nanomolar. In contrast, its enantiomer, (S)-PFI-2 hydrochloride, demonstrates about 500-fold lower activity, with an IC50 around 1 micromolar in enzymatic assays. This remarkable difference in potency underscores the critical role of stereochemistry in the compound's biological activity [1] [2] [4] [5].

| Enantiomer | IC50 (SETD7 inhibition) | Relative Activity |

|---|---|---|

| (R)-PFI-2 | 2 nM | 500-fold higher |

| (S)-PFI-2 | 1 μM | Reference (1x) |

(S)-PFI-2 as Negative Control in Experimental Design

Due to its substantially lower activity, (S)-PFI-2 hydrochloride is commonly employed as a negative control in experimental studies involving (R)-PFI-2. This use allows researchers to discern specific effects attributable to the active enantiomer, ensuring experimental rigor and specificity in studies of SETD7 inhibition [4].

Molecular Basis for Enantiomeric Selectivity

The molecular basis for the enantiomeric selectivity of PFI-2 hydrochloride lies in the differential binding interactions with the SETD7 enzyme. Structural and computational studies reveal that (R)-PFI-2 forms critical hydrogen bonds with key residues such as histidine 252, leucine 267, and glycine 336 within the SETD7 active site. These interactions stabilize the binding and contribute to high affinity. Conversely, (S)-PFI-2 lacks some of these direct hydrogen bonds and exhibits disrupted intramolecular π-π stacking, leading to a less favorable binding conformation [2] [3] [6].

Key residues contributing to binding differences include H252, D256, L267, Y335, G336, and H339. The van der Waals interactions, especially involving the trifluoromethyl moiety of (R)-PFI-2, are optimized in the (R)-enantiomer complex but absent or weaker in the (S)-enantiomer complex. This optimized shape complementarity and interaction network underpin the higher inhibitory potency of (R)-PFI-2 [3] [6].

Chirality Effects on Binding Thermodynamics

Thermodynamic analyses using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations show that (R)-PFI-2 has a more favorable total binding free energy compared to (S)-PFI-2. The binding free energy (ΔG_bind) for (R)-PFI-2 is approximately −23.23 kcal/mol, whereas for (S)-PFI-2 it is −15.84 kcal/mol, reflecting stronger binding affinity for the (R)-enantiomer.

The thermodynamic contributions include:

- Electrostatic interactions: More favorable in (R)-PFI-2 (−374.97 kcal/mol) than in (S)-PFI-2 (−356.80 kcal/mol).

- Van der Waals interactions: Stronger in (R)-PFI-2 (−53.44 kcal/mol) compared to (S)-PFI-2 (−46.85 kcal/mol).

- Nonpolar solvation: Slightly more favorable for (R)-PFI-2.

- Polar solvation: Unfavorable contributions partially offset binding but are less detrimental in (R)-PFI-2.

- Entropic effects: Slightly higher entropic penalty for (R)-PFI-2, likely due to conformational changes upon binding.

These thermodynamic differences collectively explain the enhanced binding affinity and inhibitory potency of (R)-PFI-2 over (S)-PFI-2 [2] [3] [6].

Computational Analysis of Enantiomer Binding Differences

Computational studies combining molecular dynamics simulations, MM/GBSA free energy calculations, residue interaction network (RIN) analysis, and adaptive biasing force (ABF) simulations have been employed to elucidate the binding differences between the PFI-2 enantiomers.

- Molecular Dynamics and MM/GBSA: These simulations confirmed that (R)-PFI-2 maintains more stable and favorable interactions within the SETD7 binding pocket, resulting in lower binding free energy.

- Residue Interaction Network Analysis: Identified key residues with increased interaction energy contributions in the (R)-PFI-2 complex, such as H252, W260, L267, S268, Y305, Y335, Y337, and H339. In contrast, some residues like D256, T266, and G336 contribute less in the (R)-complex relative to the (S)-complex, indicating subtle structural rearrangements.

- Adaptive Biasing Force Simulations: These revealed that the free energy barrier for dissociation of (R)-PFI-2 from SETD7 is higher than that for (S)-PFI-2, indicating stronger binding kinetics and a more stable complex for the (R)-enantiomer. The dissociation pathways differ between the two enantiomers, reflecting distinct binding modes [2] [3] [6].

These computational insights provide a comprehensive understanding of the stereochemical effects on the binding affinity, thermodynamics, and kinetics of PFI-2 hydrochloride enantiomers with SETD7, informing the design of more potent and selective inhibitors.

PFI-2 hydrochloride represents a first-in-class, highly potent and selective inhibitor of SET domain containing lysine methyltransferase 7 (SETD7). The compound was discovered through high-throughput screening of a 150,000-compound collection from Pfizer, followed by structure-guided molecular design optimization [1] [2]. The development process achieved a greater than 100-fold improvement in potency compared to the initial screening hit, which exhibited an IC50 value of 2.1 μM [1] [3].

IC50 Determination and Potency Assessment

The inhibitory potency of PFI-2 hydrochloride against SETD7 was determined using a robust radioactivity-based assay that monitors the incorporation of tritium-labeled methyl groups from 3H-S-adenosylmethionine into histone H3 peptide substrates [1] [2]. The (R)-enantiomer of PFI-2 demonstrated exceptional potency with an IC50 value of 2.0 ± 0.2 nM against human SETD7 methyltransferase activity [1] [2] [3]. This represents nanomolar-level inhibition that establishes PFI-2 hydrochloride as one of the most potent SETD7 inhibitors discovered to date [4] [5].

In stark contrast, the (S)-enantiomer of PFI-2 exhibited substantially reduced activity with an IC50 value of 1.0 ± 0.1 μM, demonstrating approximately 500-fold lower potency than the (R)-enantiomer [1] [2] [6]. This dramatic difference in activity between enantiomers makes (S)-PFI-2 an excellent negative control compound for chemical biology experiments, as it maintains structural similarity while lacking significant biological activity [1] [6].

Ki Value Determination (0.33 nM)

The apparent inhibition constant (Ki) for PFI-2 hydrochloride was determined using Morrison kinetic analysis, which is particularly suitable for characterizing tight-binding inhibitors [1] [3]. The measurement of fractional velocities as a function of (R)-PFI-2 concentration yielded a Morrison Ki apparent value of 0.33 ± 0.04 nM [1] [2] [3]. This sub-nanomolar Ki value confirms the exceptionally tight binding of PFI-2 hydrochloride to SETD7 and provides further validation of its potent inhibitory activity [4] [7].

The Morrison Ki determination is particularly significant because it accounts for the depletion of free inhibitor that occurs when studying tight-binding inhibitors, providing a more accurate assessment of the true binding affinity [1] [3]. The Ki value of 0.33 nM represents the equilibrium dissociation constant for the enzyme-inhibitor complex and indicates that PFI-2 hydrochloride binds to SETD7 with high affinity [4].

Selectivity Profile Against Other Methyltransferases

PFI-2 hydrochloride demonstrates exceptional selectivity for SETD7 over other methyltransferases and non-epigenetic targets. Comprehensive selectivity profiling revealed that (R)-PFI-2 exhibits greater than 1000-fold selectivity for SETD7 compared to DNA methyltransferase 1 (DNMT1) and a panel of 18 other human protein methyltransferases [1] [2] [3]. This remarkable selectivity profile encompasses various histone methyltransferases including G9a, GLP, SUV39H1, DOT1L, SETD8, SETD1A, SETD1B, SETD2, SETDB1, SETDB2, SMYD2, SMYD3, PRDM9, EHMT1, and EHMT2 [1] [8].

The selectivity assessment extended beyond methyltransferases to include a broader panel of 134 additional targets comprising ion channels, G-protein coupled receptors, and various enzymes [1] [2]. Against this diverse target panel, PFI-2 hydrochloride demonstrated less than 35% inhibition at a concentration of 10 μM, indicating minimal off-target activity [1] [8]. This exceptional selectivity profile establishes PFI-2 hydrochloride as a highly specific chemical probe for SETD7 research applications [7].

Cofactor-Dependent Inhibitory Mechanism

PFI-2 hydrochloride exhibits an unusual cofactor-dependent inhibitory mechanism that distinguishes it from conventional competitive inhibitors. Surface plasmon resonance experiments demonstrated that (R)-PFI-2 binds to SETD7 only in the presence of S-adenosylmethionine (SAM), the natural cofactor for methyltransferase reactions [1] [9] [3]. In the absence of SAM, no binding of PFI-2 to SETD7 was observed, even at concentrations up to 125 nM [1] [10].

The cofactor-dependent binding was further characterized through detailed surface plasmon resonance analysis. When PFI-2 injections included 20 μM SAM, a visually biphasic binding curve was observed, reflecting fast SAM binding followed by slower PFI-2 binding [1] [10]. The binding kinetics revealed an association rate (on-rate) of 1.4 ± 0.16 × 10⁶ M⁻¹·s⁻¹ and a dissociation rate (off-rate) of 0.0058 ± 0.0009 s⁻¹, yielding a dissociation constant (KD) value of 4.2 ± 0.2 nM in the presence of 20 μM SAM [1] [10].

This cofactor-dependent mechanism is consistent with the ordered binding mechanism of SETD7, where SAM binding precedes substrate binding and plays a crucial role in the folding and stabilization of the post-SET loop [3] [4]. The requirement for SAM in PFI-2 binding suggests that the cofactor induces conformational changes in SETD7 that are necessary for inhibitor recognition and binding [1] [9].

Substrate-Competitive Binding Properties

The substrate-competitive nature of PFI-2 hydrochloride was established through comprehensive kinetic analysis and structural studies. Crystal structure analysis of the SETD7-SAM-PFI-2 complex revealed that the inhibitor occupies the substrate peptide-binding groove of SETD7, extending deep into the lysine-binding active site [1] [9] [3]. Specifically, PFI-2 efficiently occupies the portion of the peptide-binding groove normally occupied by the target lysine residue and the preceding two amino acid residues of the substrate peptide [1] [3].

The pyrrolidine amide moiety of PFI-2 occupies the lysine-binding channel and makes direct hydrophobic interactions with the departing methyl group of SAM [1] [9] [3]. This positioning effectively prevents productive interaction between SETD7 and its lysine substrates, establishing the substrate-competitive mechanism of inhibition [1] [3].

Kinetic studies examining IC50 values at varying peptide concentrations provided additional evidence for substrate competition. At SAM concentrations near or below the Km of SAM (0.3 ± 0.1 μM), PFI-2 displayed a broadly linear increase in IC50 values consistent with competitive inhibition with respect to peptide substrate [1] [3]. However, at saturating SAM concentrations (2 μM), the inhibition pattern appeared more complex, displaying apparent noncompetitive behavior with respect to peptide [1] [3].

The structural basis for substrate competition involves several key interactions. The inhibitor forms a network of hydrogen bonds with glycine 336 at the base of the post-SET loop and with the opposite wall of the substrate binding groove, including serine 268, histidine 252, and aspartate 256 in the structurally invariable I-SET subdomain [1] [3]. These interactions anchor the ligand within the peptide-binding site and prevent substrate access [1] [3].

Interactions with S-Adenosylmethionine (SAM)

The interaction between PFI-2 hydrochloride and S-adenosylmethionine represents a unique feature of the inhibitory mechanism. Crystallographic analysis revealed that PFI-2 makes direct contact with the donor methyl group of SAM, establishing a direct molecular interaction between the inhibitor and cofactor [1] [9] [3]. This interaction is mediated through the pyrrolidine amide portion of PFI-2, which positions itself in proximity to the methyl group of SAM [1] [3].

The cofactor interaction contributes to the unusual kinetic behavior of PFI-2 with respect to SAM. Kinetic analysis demonstrated that PFI-2 exhibits uncompetitive inhibition with respect to SAM, as evidenced by decreasing IC50 values at fixed peptide concentration with increasing SAM concentrations [1] [3]. This uncompetitive pattern indicates that the inhibitor binds preferentially to the enzyme-SAM complex rather than to the free enzyme [1] [3].

The SAM-dependent binding mechanism suggests that the cofactor plays a crucial role in creating the appropriate binding environment for PFI-2. The binding of SAM to SETD7 induces conformational changes that optimize the inhibitor binding site, particularly affecting the post-SET loop conformation [1] [3]. In the PFI-2-bound structure, the post-SET loop adopts a unique conformation with optimized shape complementarity, forming hydrophobic interactions with the trifluoromethyl moiety of PFI-2 [1] [3].

Kinetic Parameters of Enzyme Inhibition

The kinetic characterization of PFI-2 hydrochloride inhibition of SETD7 reveals complex, mixed-type inhibition kinetics that reflect the dual interactions with both substrate and cofactor binding sites. The inhibition is not purely substrate-competitive in the classical sense but rather involves a more complex mechanism complicated by the interaction with SAM [1] [3].

The apparent Km value for SAM binding to SETD7 was determined to be 0.3 ± 0.1 μM under the assay conditions, providing a reference point for understanding the cofactor-dependent inhibition mechanism [1] [3]. The inhibition kinetics are characterized by codependence on both cofactor and substrate concentrations, reflecting the ternary complex formation involving SETD7, SAM, and PFI-2 [1] [3].

The inhibition pattern varies depending on the relative concentrations of SAM and peptide substrate. At low SAM concentrations, the inhibition appears competitive with respect to peptide substrate, while at high SAM concentrations, the pattern becomes more complex, approaching noncompetitive behavior [1] [3]. This concentration-dependent behavior reflects the complex interplay between cofactor binding, substrate binding, and inhibitor binding in the SETD7 catalytic mechanism [1] [3].

The kinetic parameters collectively demonstrate that PFI-2 hydrochloride functions as a tight-binding inhibitor with a unique mechanism that involves simultaneous interactions with both the substrate binding site and the cofactor. This mechanism ensures high specificity for SETD7 while maintaining potent inhibitory activity across a range of assay conditions [1] [3].

| Parameter | Value | Method | Reference |

|---|---|---|---|

| IC50 (R)-PFI-2 | 2.0 ± 0.2 nM | Radioactivity-based assay | [1] [2] [3] |

| IC50 (S)-PFI-2 | 1.0 ± 0.1 μM | Radioactivity-based assay | [1] [2] [3] |

| Ki (apparent) | 0.33 ± 0.04 nM | Morrison kinetic analysis | [1] [3] [4] |

| KD (presence of SAM) | 4.2 ± 0.2 nM | Surface plasmon resonance | [1] [3] [10] |

| Association rate | 1.4 ± 0.16 × 10⁶ M⁻¹·s⁻¹ | Surface plasmon resonance | [1] [10] |

| Dissociation rate | 0.0058 ± 0.0009 s⁻¹ | Surface plasmon resonance | [1] [10] |

| Selectivity vs DNMT1 | >1000-fold | Enzymatic screening | [1] [2] [3] |

| Selectivity vs other methyltransferases | >1000-fold | Panel screening | [1] [2] [3] |